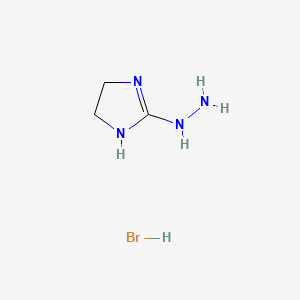

2-Hydrazino-2-imidazoline hydrobromide

Description

Significance of Imidazoline (B1206853) and Hydrazine (B178648) Motifs in Organic Synthesis and Medicinal Chemistry

The utility of 2-Hydrazino-2-imidazoline hydrobromide stems from the distinct and synergistic properties of its two primary functional components: the imidazoline ring and the hydrazine group.

The imidazoline motif is a five-membered heterocycle that is a cornerstone in medicinal chemistry and organic synthesis. hilarispublisher.com Imidazoline derivatives are found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including antihypertensive, anti-inflammatory, and antihyperglycemic properties. wikipedia.org In organic synthesis, imidazolines are employed as ligands in homogeneous catalysis and as precursors for creating more complex heterocyclic systems. wikipedia.orgchemicalbook.com Their derivatives are also used as corrosion inhibitors and cationic surfactants. researchgate.net

The hydrazine motif (-NH-NH2) is a highly reactive and versatile functional group in organic chemistry. nbinno.com Hydrazine and its derivatives are powerful nucleophiles and reducing agents, making them essential reagents in various chemical transformations. nbinno.comslideshare.net They serve as crucial intermediates for the synthesis of a vast number of heterocyclic compounds, such as pyrazoles and pyridazines, which are prevalent in pharmaceuticals and agrochemicals. nbinno.commdpi.com The N-N linkage is a key structural component in many bioactive agents, and hydrazide-hydrazones have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, and antitumor properties. nih.gov

The combination of these two motifs in a single molecule provides a bifunctional platform for chemical elaboration, allowing chemists to construct diverse molecular architectures with potential applications in drug discovery and materials science. smolecule.comnbinno.com

Table 1: Significance of Core Chemical Motifs

Motif Significance in Organic Synthesis Significance in Medicinal Chemistry Imidazoline Ligands for catalysis, precursors for heterocycles, intermediates for organic molecules. [6, 12, 14] Core structure in drugs (antihypertensive, anti-inflammatory), pharmacophore in bioactive compounds. [11, 12] Hydrazine Versatile building blocks for heterocycles (pyrazoles, pyridazines), reducing agents, nucleophiles. wikipedia.org Key structural unit in various bioactive agents; derivatives exhibit antitumor, antibacterial, and antifungal properties. slideshare.net

Historical Context and Evolution of Research on this compound

While specific historical documentation detailing the first synthesis of this compound is not extensively covered in readily available literature, the development of its constituent parts has a longer history. The synthesis of imidazolines dates back to at least 1888, when 2-methyl-imidazoline was first prepared. researchgate.net Since then, a multitude of synthetic methods have been developed to produce imidazoline derivatives from various starting materials. researchgate.netorganic-chemistry.org

The study of hydrazine derivatives has been a significant branch of organic chemistry for over a century, recognized for its role in forming hydrazones for the characterization of carbonyl compounds and later as a key element in important reactions like the Wolff–Kishner reduction. wikipedia.org Research has evolved from using simple hydrazine derivatives to employing them as foundational synthons for complex heterocyclic systems with diverse biological activities. mdpi.comnih.gov

Research on this compound itself appears to be more contemporary, primarily focusing on its application as a reactant in the synthesis of targeted molecules for pharmacological evaluation. sigmaaldrich.com Its use is often cited in the context of creating libraries of compounds for screening potential therapeutic agents.

Overview of Key Research Areas and Unexplored Scientific Avenues

The primary application of this compound in contemporary research is its role as a versatile chemical building block. sigmaaldrich.com Its reactive hydrazine group allows it to readily participate in condensation and substitution reactions to form a variety of derivatives.

Key Research Applications:

Synthesis of Heterocyclic Compounds: It is a key starting material for synthesizing more complex molecules, particularly those with potential pharmacological value. It has been used to prepare amide derivatives and substituted dihydropyridazinones. smolecule.comsigmaaldrich.com

Medicinal Chemistry Scaffolding: Researchers have utilized this compound as a reactant for the synthesis of molecules targeting specific biological pathways. Documented applications include the creation of potential inodilating agents (affecting vasodilatory activity), 5-HT6 serotonin (B10506) receptor antagonists, and potential antidiabetic/antiobesity agents. sigmaaldrich.com

Coordination Chemistry: The nitrogen atoms in both the imidazoline ring and the hydrazine group make it a candidate for forming complexes with metal ions. It has been used as a reactant in the synthesis of copper(II) and palladium(II) complexes. sigmaaldrich.comresearchgate.net

Unexplored Scientific Avenues: While its role as a synthetic intermediate is established, several areas remain ripe for exploration. The development of novel catalysts using this compound as a ligand is a potential avenue. Its bifunctional nature could be exploited in the design of new polymers or functional materials. Furthermore, while its derivatives have been screened for specific activities, a broader investigation into other potential therapeutic areas, informed by the known bioactivity of both imidazoline and hydrazine scaffolds, could yield new lead compounds for drug discovery.

Table 2: Chemical Properties of this compound

Property Data Reference Molecular Formula C₃H₈N₄·HBr [8, 20] Molecular Weight 181.04 g/mol CAS Number 55959-84-7 mdpi.com Melting Point 185-187 °C mdpi.com Appearance Solid Solubility Soluble in water smolecule.com

Table 3: Mentioned Chemical Compounds

Compound Name This compound 2-methyl-imidazoline Hydrazine Pyrazole Pyridazine Copper(II) Palladium(II) 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone 2-substituted-6-(4-acylaminophenyl)-4,5-dihydropyridazin-3(2H)-ones

Structure

3D Structure of Parent

Properties

IUPAC Name |

4,5-dihydro-1H-imidazol-2-ylhydrazine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N4.BrH/c4-7-3-5-1-2-6-3;/h1-2,4H2,(H2,5,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJRJVVSABWXKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80204544 | |

| Record name | 2-Hydrazino-delta-2-imidazoline hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55959-84-7 | |

| Record name | 2-Hydrazino-2-imidazoline hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55959-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydrazino-delta-2-imidazoline hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055959847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydrazino-delta-2-imidazoline hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydrazino-δ-2-imidazoline hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Elucidation of 2 Hydrazino 2 Imidazoline Hydrobromide Transformations

Condensation Reactions

The presence of the terminal primary amine on the hydrazino moiety makes 2-Hydrazino-2-imidazoline hydrobromide a potent nucleophile, particularly in condensation reactions with electrophilic carbonyl carbons.

Formation of Hydrazone Derivatives with Carbonyl Compounds

2-Hydrazino-2-imidazoline readily undergoes condensation reactions with a variety of aldehydes and ketones to form stable hydrazone derivatives. smolecule.com This reaction is a hallmark of the hydrazine (B178648) functional group and proceeds by replacing the carbonyl oxygen atom with the =N-NH-R group. The reaction is typically carried out in an alcoholic solvent, often with a catalytic amount of acid to facilitate the dehydration step. A range of carbonyl compounds, from simple aliphatic and aromatic aldehydes to more complex ketones like isatin, can be employed to generate a diverse library of hydrazone products. These derivatives are often investigated for their unique chemical properties and biological activities. sigmaaldrich.comresearchgate.net

For instance, the reaction with substituted benzaldehydes or heterocyclic ketones leads to the formation of corresponding aryl or heteroaryl hydrazones. These reactions are fundamental in synthetic chemistry for building more complex molecular architectures. sigmaaldrich.com

| Carbonyl Compound | Product Class | Reaction Conditions |

|---|---|---|

| Benzaldehyde | Aryl Hydrazone | Acid catalyst (e.g., Acetic Acid), Reflux in Ethanol |

| Acetone | Alkyl Hydrazone | Acid catalyst, Room Temperature or mild heating |

| Isatin (Indole-2,3-dione) | Isatin Hydrazone | Reflux in Ethanol or Acetic Acid |

| 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone precursor | Pyridazinone-amide derivative | Amide coupling conditions |

Mechanism of Hydrazone Formation and Stereochemical Considerations

The formation of a hydrazone from 2-Hydrazino-2-imidazoline and a carbonyl compound follows a well-established two-step, acid-catalyzed nucleophilic addition-elimination mechanism.

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom (-NH2) of the hydrazino group on the electrophilic carbonyl carbon. This step forms a tetrahedral intermediate known as a carbinolamine or hemiaminal. The imidazoline (B1206853) ring itself is generally less nucleophilic under these conditions.

Dehydration: The carbinolamine intermediate is then protonated on its oxygen atom by the acid catalyst. This protonation converts the hydroxyl group into a good leaving group (water). Subsequently, a molecule of water is eliminated, and a C=N double bond is formed, yielding the final hydrazone product. The regeneration of the acid catalyst makes the process catalytic.

Stereochemical Considerations: The C=N double bond of the resulting hydrazone is conformationally restricted, leading to the possibility of geometric isomerism (E/Z isomerism). The specific isomer formed can be influenced by steric hindrance from the substituents on both the carbon and nitrogen atoms, as well as by electronic effects and reaction conditions. In many cases, the E isomer, where the bulkier groups are on opposite sides of the double bond, is thermodynamically more stable and thus the major product. The interconversion between E and Z isomers can sometimes be achieved photochemically or thermally.

Oxidation and Reduction Pathways

The imidazoline ring and the hydrazino group in this compound are susceptible to both oxidation and reduction, leading to important structural transformations.

Conversion to Imidazole (B134444) and Hydrazine Derivatives

Oxidation: The 2-imidazoline ring, which is a dihydro-imidazole, can be oxidized to the corresponding aromatic imidazole ring. This transformation results in a more stable, aromatic heterocyclic system. Various oxidizing agents can accomplish this dehydrogenation. For example, reagents like (diacetoxyiodo)benzene have been successfully used to oxidize 2-imidazolines to imidazoles in good yields. organic-chemistry.org This reaction converts the 2-hydrazino-2-imidazoline into a 2-hydrazino-imidazole derivative.

Reduction: The hydrazino moiety is susceptible to reductive cleavage of the nitrogen-nitrogen single bond. This reduction typically converts the hydrazine into the corresponding amine. While standard reducing agents like sodium borohydride (NaBH4) are generally used for reducing carbonyls and imines, the reduction of the N-N bond in hydrazines often requires specific conditions, such as catalytic hydrogenation or the use of stronger reducing agents. For example, methods employing zinc metal in acidic conditions have been used for related reductions. nih.gov The reduction of 2-Hydrazino-2-imidazoline would be expected to yield 2-amino-2-imidazoline and ammonia (B1221849).

Redox Mechanisms and Catalytic Implications

Oxidation Mechanism: The oxidation of the 2-imidazoline ring to an imidazole proceeds via a dehydrogenation mechanism. This involves the removal of two hydrogen atoms from the C4 and C5 positions of the imidazoline ring, leading to the formation of two new double bonds and the creation of a stable, 6-π-electron aromatic system.

Reduction Mechanism: The reductive cleavage of the N-N bond in the hydrazino group typically proceeds through a mechanism involving electron transfer from the reducing agent. The resulting intermediate is unstable and fragments to yield the amine products.

Catalytic Implications: this compound can act as a ligand, coordinating with metal ions through its nitrogen atoms to form metal complexes. researchgate.net The reaction with copper(II) ions, for example, has been shown to result in the formation of a mixed-valence copper complex. researchgate.net Such complexes can be catalytically active in various redox reactions. The ability of the ligand to stabilize different oxidation states of the metal center is crucial for its catalytic function. These catalytic cycles often involve the metal center shuttling between different oxidation states to facilitate the transformation of substrates.

Nucleophilic and Electrophilic Substitution Reactions at the Hydrazino Moiety

The hydrazino group possesses two nitrogen atoms, with the terminal nitrogen being particularly nucleophilic, allowing it to react readily with a variety of electrophiles.

The primary reactivity of the hydrazino group is nucleophilic. The lone pair of electrons on the terminal nitrogen atom readily attacks electron-deficient centers. This is exemplified by its use in the synthesis of amide and pyridazinone derivatives, which involves nucleophilic acyl substitution. smolecule.comsigmaaldrich.com In these reactions, the hydrazino group attacks an activated carboxyl group (like an acyl chloride or an ester), leading to the formation of a stable N-acyl hydrazine derivative.

| Electrophile | Product Type | Reaction Class |

|---|---|---|

| Acyl Chloride (R-COCl) | N-Acyl Hydrazine Derivative | Nucleophilic Acyl Substitution |

| Alkyl Halide (R-X) | N-Alkyl Hydrazine Derivative | Nucleophilic Alkylation |

| Nitrous Acid (HONO) | N-Nitrosohydrazine Derivative | Electrophilic Nitrosation |

While the hydrazino group is predominantly nucleophilic, it can react with strong electrophiles. A key example of an electrophilic substitution-type reaction involving hydrazines is nitrosation. In the presence of nitrous acid (HONO), generated in situ from a nitrite salt and a strong acid, hydrazine can undergo N-nitrosation. The electrophile in this reaction is typically the nitrosonium ion (NO⁺) or a related species, which attacks the nucleophilic nitrogen of the hydrazino group to form an N-nitrosohydrazine. rsc.org This reaction highlights the ability of the nitrogen atom to react with potent electrophilic agents.

Annulation Reactions in Complex Heterocyclic System Construction

The bifunctional nature of 2-hydrazino-2-imidazoline, possessing both a hydrazinyl group and an aminal-like imidazoline ring, makes it a valuable precursor in annulation reactions for the construction of fused and complex heterocyclic systems. The terminal primary amine of the hydrazine moiety serves as a potent nucleophile, while the adjacent secondary amine can participate in cyclization cascades. This reactivity is harnessed in the synthesis of various nitrogen-containing heterocycles, including 1,2,4-triazin-5-ones and pyridazinone derivatives, which are significant scaffolds in medicinal chemistry.

The synthesis of the 1,2,4-triazin-5-one ring system is a well-established transformation that typically involves the condensation of a hydrazine derivative with an α-keto acid or its corresponding ester. In this context, this compound serves as the dinucleophilic hydrazine component, reacting with α-keto esters such as ethyl pyruvate or ethyl benzoylformate to construct the triazinone core.

The mechanistic pathway commences with the nucleophilic attack of the terminal nitrogen atom (-NH2) of the hydrazino group onto the electrophilic keto-carbonyl of the α-keto ester. This initial step leads to the formation of a hydrazone intermediate. The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, enhancing its electrophilicity.

Following hydrazone formation, an intramolecular cyclization occurs. The secondary nitrogen atom of the hydrazine moiety acts as a nucleophile, attacking the ester carbonyl. This endo-trig cyclization is often the rate-determining step and results in a cyclic tetrahedral intermediate. The subsequent collapse of this intermediate, with the elimination of an alcohol molecule (from the ester), yields the stable, six-membered 1,2,4-triazin-5-one ring. The imidazoline ring remains appended to the N2 position of the newly formed triazinone.

The table below summarizes representative transformations for the synthesis of 2-(2-imidazolin-2-yl)-1,2,4-triazin-5-one derivatives.

| Reactant 1 | Reactant 2 (α-Keto Ester) | Solvent | Catalyst | Product |

| 2-Hydrazino-2-imidazoline HBr | Ethyl pyruvate | Ethanol | Acetic Acid (cat.) | 3-methyl-2-(4,5-dihydro-1H-imidazol-2-yl)-2,4-dihydro-1,2,4-triazin-5-one |

| 2-Hydrazino-2-imidazoline HBr | Ethyl benzoylformate | Toluene | p-TsOH (cat.) | 3-phenyl-2-(4,5-dihydro-1H-imidazol-2-yl)-2,4-dihydro-1,2,4-triazin-5-one |

| 2-Hydrazino-2-imidazoline HBr | Diethyl 2-oxomalonate | Methanol (B129727) | None (reflux) | Ethyl 5-oxo-2-(4,5-dihydro-1H-imidazol-2-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3-carboxylate |

The construction of 4,5-dihydropyridazin-3(2H)-one scaffolds is commonly achieved through the cyclocondensation of γ-keto acids with hydrazine derivatives. iglobaljournal.comthieme-connect.deresearchgate.net this compound has been effectively utilized as the hydrazine source in the synthesis of pyridazinone-based compounds. nih.gov This reaction provides a direct route to 2-substituted pyridazinones, where the imidazoline moiety is attached to the N2 position of the pyridazinone ring.

The mechanism for this transformation begins with the formation of a hydrazone between the keto-carbonyl of the γ-keto acid and the terminal nitrogen of 2-hydrazino-2-imidazoline. This step is analogous to the initial phase of the triazinone synthesis. Once the hydrazone is formed, a subsequent intramolecular nucleophilic attack occurs. The secondary nitrogen of the hydrazine attacks the carboxylic acid carbonyl group.

This intramolecular acylation leads to the formation of a six-membered cyclic intermediate. The final step involves the elimination of a water molecule, resulting in the formation of the thermodynamically stable 4,5-dihydropyridazin-3(2H)-one ring. This annulation strategy is a robust method for creating complex molecules containing the pyridazinone core, which is a privileged structure in drug discovery. A notable application includes the synthesis of amide derivatives of 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone. nih.govsarpublication.com

The following table details research findings on the synthesis of pyridazinone derivatives using this cyclization methodology.

| Reactant 1 | Reactant 2 (γ-Keto Acid) | Solvent | Conditions | Product | Reference |

| 2-Hydrazino-2-imidazoline HBr | 4-(4-hydroxyphenyl)-4-oxobutanoic acid | Acetic Acid | Reflux | 6-(4-hydroxyphenyl)-2-(4,5-dihydro-1H-imidazol-2-yl)-4,5-dihydropyridazin-3(2H)-one | nih.govsarpublication.com |

| 2-Hydrazino-2-imidazoline HBr | 4-oxo-4-phenylbutanoic acid | Ethanol | Reflux | 6-phenyl-2-(4,5-dihydro-1H-imidazol-2-yl)-4,5-dihydropyridazin-3(2H)-one | nih.govresearchgate.net |

| 2-Hydrazino-2-imidazoline HBr | Levulinic acid | Acetic Acid | Reflux | 6-methyl-2-(4,5-dihydro-1H-imidazol-2-yl)-4,5-dihydropyridazin-3(2H)-one | iglobaljournal.com |

Derivatization and Structural Diversification Strategies Utilizing 2 Hydrazino 2 Imidazoline Hydrobromide

Synthesis of Amide Derivatives for Diverse Applications

The hydrazine (B178648) group in 2-hydrazino-2-imidazoline is readily acylated, providing a straightforward route to a variety of amide derivatives. This reactivity has been harnessed to synthesize compounds with potential pharmacological activities. For instance, 2-hydrazino-2-imidazoline hydrobromide has been successfully employed as a reactant in the synthesis of amide derivatives of 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone. smolecule.comsigmaaldrich.com It also serves as a key starting material for producing 2-substituted-6-(4-acylaminophenyl)-4,5-dihydropyridazin-3(2H)-ones, which have been investigated as potential inodilating agents. sigmaaldrich.com

The general reaction involves the coupling of the hydrazine moiety with a carboxylic acid or its activated derivative (e.g., an acyl chloride or ester) to form a hydrazide, which is a specific type of amide. These reactions are fundamental in medicinal chemistry for linking the imidazoline (B1206853) scaffold to other pharmacophores or functional groups to modulate biological activity. smolecule.com

Table 1: Examples of Amide Derivatives Synthesized from this compound

| Precursor | Resulting Amide Derivative Class | Potential Application |

|---|---|---|

| 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone | Pyridazinone Amides | Anti-inflammatory, Analgesic smolecule.com |

Development of Hydrazone-Based Receptors and Sensing Probes

The condensation reaction between the hydrazine group of 2-hydrazino-2-imidazoline and various aldehydes or ketones is a robust method for forming hydrazone derivatives. smolecule.com This strategy is particularly valuable in the development of molecules designed to interact with biological receptors. A series of N-(imidazolidin-2-ylidene)hydrazones has been prepared and evaluated for their binding affinities to α1- and α2-adrenergic receptors, as well as imidazoline I1 and I2 receptors. nih.gov

These studies have revealed specific structure-activity relationships. For example, 2-naphthaldehyde N-(imidazolidin-2-ylidene)hydrazone showed significant affinity for both α2-adrenergic and imidazoline I1 receptors. nih.gov In contrast, quinoline-2-carboxaldehyde N-(imidazolidin-2-ylidene)hydrazone displayed high affinity and selectivity for I2 receptors over α2-adrenergic and I1 receptors. nih.gov This modularity allows for the fine-tuning of receptor binding profiles by simply varying the aldehyde or ketone component.

The formation of hydrazones from hydrazine precursors is a common strategy in the design of chemosensors, as the resulting C=N-N linkage can participate in coordination with ions or other analytes, leading to a detectable signal. nih.gov

Table 2: Receptor Binding Affinities of Selected Hydrazone Derivatives

| Hydrazone Derivative | Target Receptor | Binding Affinity (Ki or IC50) |

|---|---|---|

| 2-Naphthaldehyde N-(imidazolidin-2-ylidene)hydrazone | α2-Adrenergic | Ki = 94.3 nM nih.gov |

| 2-Naphthaldehyde N-(imidazolidin-2-ylidene)hydrazone | Imidazoline I1 | IC50 = 51.7 nM nih.gov |

| Pyridine-2-carboxaldehyde N-(imidazolidin-2-ylidene)hydrazone | α1-Adrenoceptors | Ki = 24.6 nM nih.gov |

Integration into Bithiophene-Substituted Heterocycles

This compound has been utilized in the synthesis of complex heterocyclic systems containing bithiophene units. Specifically, it serves as the reagent to form guanylhydrazones through condensation with formyl-substituted bithiophene derivatives. In one study, four equivalents of 2-hydrazino-2-imidazoline were required to drive the reaction to completion. The resulting bithiophene bis-guanylhydrazone was isolated as an orange solid with a melting point above 320 °C and a yield of 69%. This synthetic approach provides a concise route to novel bithiophene-substituted heterocycles, which are of interest for their potential biological activities.

Elaboration into Steroidal Conjugates and Analogues

The conjugation of bioactive moieties to a steroid backbone is a widely used strategy in drug discovery to create targeted therapies or to modify the pharmacological profile of a compound. While direct synthesis of steroidal conjugates using this compound is not extensively documented, the established reactivity of hydrazines and hydrazides with steroidal ketones provides a clear synthetic blueprint.

Numerous studies have reported the synthesis of steroidal hydrazones by reacting a ketone at a position such as C-3 or C-17 of the steroid nucleus with a hydrazine derivative (e.g., isoniazide, thiosemicarbazide, or substituted benzohydrazides). mdpi.com This reaction is typically carried out by refluxing the steroid and the hydrazine derivative in a solvent like ethanol, often with a catalytic amount of acid. mdpi.com By analogy, this compound could be condensed with a suitable steroidal ketone to furnish novel steroidal imidazoline-hydrazone conjugates. Such molecules would combine the structural features of the steroid with the imidazoline pharmacophore, creating hybrid structures for biological evaluation. mdpi.com

Creation of Novel Imidazoline-Fused Ring Systems

The bifunctional nature of 2-hydrazino-2-imidazoline, possessing both a nucleophilic hydrazine group and reactive sites on the imidazoline ring, makes it a candidate for constructing fused heterocyclic systems. A common strategy for forming fused triazole rings involves the acylation of a hydrazine appended to a heterocycle, followed by an intramolecular dehydrative cyclization. This approach has been successfully used to synthesize triazolopyridines and triazolopyrimidines from the corresponding 2-hydrazinopyridines and 2-hydrazinopyrimidines. semanticscholar.orgrsc.org A similar pathway could be envisioned for 2-hydrazino-2-imidazoline, which upon acylation and subsequent cyclization, would yield an imidazo[2,1-c] smolecule.comsemanticscholar.orgnih.govtriazole ring system.

A documented and unique transformation involving this compound is its reaction with copper(II) hydroxide (B78521). researchgate.net This reaction leads to the surprising in situ formation of a new ligand, 2,2′-bi-2-imidazoline (biz), through an oxidative dimerization process. researchgate.net The newly formed bidentate chelating ligand then coordinates with the copper(II) ions. While not a covalently fused system in the traditional sense, this reaction creates a larger, linked bisimidazoline structure, demonstrating a novel route to more complex coordination compounds. researchgate.net

Functionalization for Multicomponent Reaction Scaffolds

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. The Ugi four-component reaction (Ugi-4CR) is a prominent example, typically involving an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid to produce an α-acylamino amide.

The scope of the Ugi reaction has been expanded to include hydrazine derivatives as the amine component, in what is termed a "hydrazino-Ugi" reaction. beilstein-journals.orgnih.gov In this variation, a protected hydrazine like Boc-hydrazine can act as the nucleophilic amine component. nih.gov This opens the possibility of using 2-hydrazino-2-imidazoline as the hydrazine input in a Ugi-type reaction. Such a strategy would incorporate the imidazoline scaffold into a complex, peptide-like backbone in a single, efficient step. The resulting Ugi adducts are highly functionalized and can serve as versatile intermediates for further synthetic modifications, including the synthesis of other heterocyclic systems like tetrazoles through subsequent reactions. beilstein-journals.org

Coordination Chemistry and Metallobiological Applications of 2 Hydrazino 2 Imidazoline Hydrobromide

Ligand Design and Binding Modes of 2-Hydrazino-2-imidazoline in Metal Complexes

2-Hydrazino-2-imidazoline possesses several nitrogen atoms that can act as electron-pair donors, making it a versatile ligand in coordination chemistry. The key potential binding sites are the nitrogen atoms of the imidazoline (B1206853) ring and the two nitrogen atoms of the hydrazino substituent. This structure allows for various coordination modes:

Monodentate Coordination: The ligand can bind to a metal center through one of the nitrogen atoms, most likely the terminal amino group of the hydrazino moiety or one of the imidazoline nitrogens.

Bidentate Chelation: The ligand can form a stable five-membered chelate ring by coordinating to a metal ion through both the hydrazino nitrogen and an adjacent nitrogen atom of the imidazoline ring. This is a common binding mode for ligands containing hydrazone or hydrazine (B178648) groups. jocpr.com

The specific binding mode adopted often depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other competing ligands. The imidazoline moiety itself is a well-known structural component in ligands designed for various applications, including interaction with biological targets and catalysis. researchgate.net

Synthesis and Characterization of Transition Metal Coordination Compounds

The synthesis of transition metal complexes with 2-hydrazino-2-imidazoline hydrobromide typically follows general procedures for forming coordination compounds. These methods usually involve the reaction of a metal salt (e.g., chlorides, nitrates, or hydroxides) with the ligand in a suitable solvent, such as methanol (B129727) or ethanol. jptcp.com The reaction mixture is often heated under reflux to facilitate the complex formation.

Characterization of the resulting solid complexes is crucial to determine their structure and properties. A combination of analytical and spectroscopic techniques is employed:

Elemental Analysis: To determine the empirical formula of the complex and the ligand-to-metal stoichiometry.

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., N-H, C=N) upon complexation.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry around the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can provide detailed information about the ligand's structure in solution.

X-ray Crystallography: This technique provides definitive information about the solid-state structure, including bond lengths, bond angles, and the precise coordination environment of the metal ion. researchgate.net

Magnetic Susceptibility Measurements: To determine the number of unpaired electrons in paramagnetic complexes, which helps in assigning the oxidation state and geometry of the metal center.

Investigation of In Situ Ligand Transformations in Metal Ion Presence (e.g., Bisimidazoline Formation)

A significant finding in the coordination chemistry of 2-hydrazino-2-imidazoline is its capacity for in situ transformation in the presence of certain metal ions. A notable example is the reaction between copper(II) hydroxide (B78521) and this compound. researchgate.net This reaction does not yield a simple complex of the original ligand but instead results in the formation of a new ligand, bisimidazoline (biz), through an oxidative dimerization process. researchgate.net

The resulting complex was identified by X-ray analysis as a mixed-valence compound, [Cu(biz)₂][Cu₂Br₄]. researchgate.net In this structure, the Cu(II) ions are chelated by the newly formed bisimidazoline ligand. This transformation highlights the reactive nature of the hydrazino group under specific coordination environments and demonstrates that the initial ligand can act as a precursor to a different, more complex ligand during the synthesis. researchgate.net

The proposed chemical reactions suggest a metal-assisted transformation where the 2-hydrazino-2-imidazoline molecules undergo a reaction to form the more stable bisimidazoline ligand, which then coordinates to the copper(II) center. researchgate.net

Catalytic Activity of 2-Hydrazino-2-imidazoline-Derived Metal Complexes

While hydrazone-based metal complexes are widely studied for their catalytic activities in various organic transformations, specific research on the catalytic applications of complexes derived directly from 2-hydrazino-2-imidazoline is not extensively documented in the reviewed literature. jocpr.comresearchgate.net Transition metal complexes featuring imidazoline or related N-heterocyclic carbene ligands are known to be effective catalysts in reactions like polymerization and C-C bond formation. researchgate.netacs.org

Given that 2-hydrazino-2-imidazoline can undergo in situ transformations to form ligands like bisimidazoline, the resulting complexes could potentially exhibit catalytic properties. researchgate.net However, based on the available search results, detailed studies focusing on the catalytic performance of these specific complexes have not been widely reported. This remains an area for potential future investigation.

Spectroscopic and Structural Analysis of Metal-Ligand Interactions

The detailed analysis of metal complexes involving 2-hydrazino-2-imidazoline, particularly its transformed products, provides deep insight into the nature of metal-ligand interactions. The mixed-valence copper complex, [Cu(biz)₂][Cu₂Br₄], formed from the in situ transformation of 2-hydrazino-2-imidazoline, has been thoroughly characterized. researchgate.net

Structural Analysis: X-ray crystallography revealed that the [Cu(biz)₂]²⁺ cation is centrosymmetric and nearly planar. The copper(II) ion is in a rectangular coordination environment, bonded to four nitrogen atoms from two bisimidazoline ligands. The Cu–N bond lengths are nearly identical, indicating a symmetric coordination sphere. researchgate.net

Table 1: Selected Structural Data for the [Cu(biz)₂]²⁺ Cation researchgate.net

| Parameter | Value |

| Coordination Geometry | Rectangular |

| Cu–N Bond Length 1 | 1.984(3) Å |

| Cu–N Bond Length 2 | 1.987(3) Å |

Spectroscopic Analysis: Vibrational spectroscopy (IR and Raman) has been instrumental in understanding the bonding within these complexes. The spectra of [Cu(biz)₂][Cu₂Br₄] were interpreted with the aid of quantum chemical calculations. A key finding was the identification of the most intense band corresponding to the Cu–N stretching vibration. researchgate.net

Table 2: Key Vibrational Spectroscopy Data for [Cu(biz)₂][Cu₂Br₄] researchgate.net

| Vibrational Mode | Wavenumber (cm⁻¹) | Method |

| Cu–N Stretching (B₃ᵤ) | 342 | IR/Raman (confirmed by ⁶³Cu/⁶⁵Cu isotope substitution) |

These spectroscopic and structural data are fundamental for understanding the stability, electronic structure, and potential reactivity of the metal complexes derived from 2-hydrazino-2-imidazoline. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 2 Hydrazino 2 Imidazoline Hydrobromide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-Hydrazino-2-imidazoline hydrobromide, a combination of one-dimensional and two-dimensional NMR experiments is employed to assign the proton and carbon signals unequivocally.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides critical information regarding the number of different types of protons and their neighboring environments. The expected signals are influenced by the solvent, concentration, and temperature, which can affect the dynamic exchange of labile protons.

The characteristic proton signals for this compound are typically observed in the following regions:

Imidazoline (B1206853) Ring Protons (-CH₂-CH₂-): The two methylene (B1212753) groups of the imidazoline ring are chemically equivalent and are expected to appear as a multiplet. This signal is typically found in the range of δ 3.2-3.8 ppm.

Hydrazino Group Protons (-NH-NH₂): The protons of the hydrazino group are labile and can exchange with solvent protons, often resulting in broad signals. They may appear as two distinct broad signals, one in the range of δ 4.0-4.5 ppm and another more downfield signal between δ 8.0-8.5 ppm.

Imidazoline N-H Protons: The protons on the nitrogen atoms within the imidazoline ring are also labile and their signals are often broad due to exchange processes. These are typically observed in the δ 7.5-8.0 ppm region.

| Proton Assignment | Chemical Shift Range (δ, ppm) | Observed Multiplicity |

| Imidazoline -CH₂-CH₂- | 3.2 - 3.8 | Multiplet |

| Hydrazino -NH- | 4.0 - 4.5 | Broad Signal |

| Imidazoline N-H | 7.5 - 8.0 | Broad Signal |

| Hydrazino -NH₂ | 8.0 - 8.5 | Broad Signal |

Note: The exact chemical shifts and multiplicities can vary based on experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, two distinct carbon signals are expected.

Imidazoline Methylene Carbons (-CH₂-CH₂-): The two methylene carbons in the five-membered ring are equivalent and typically appear in the aliphatic region of the spectrum, around δ 40-45 ppm.

Imidazoline C2 Carbon: The carbon atom at position 2, bonded to the hydrazino group and two nitrogen atoms, is significantly deshielded and appears far downfield. Its chemical shift is generally observed in the range of δ 160-165 ppm.

| Carbon Assignment | Chemical Shift Range (δ, ppm) |

| Imidazoline -CH₂-CH₂- | 40 - 45 |

| Imidazoline C2 | 160 - 165 |

Note: The exact chemical shifts can vary based on experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While specific 2D NMR data for this compound is not widely published, the application of these techniques would be crucial for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. For this molecule, it would primarily show a correlation between the protons of the two methylene groups in the imidazoline ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak connecting the proton signal of the methylene groups (around δ 3.2-3.8 ppm) to the corresponding carbon signal (around δ 40-45 ppm). This would definitively assign the proton and carbon signals of the imidazoline ring's aliphatic portion.

A correlation from the methylene protons to the C2 carbon, confirming the connection of the ethylenediamine (B42938) backbone to the guanidinium-like carbon.

Correlations from the N-H protons to adjacent carbon atoms, which would help in assigning the positions of the labile protons.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its functional groups.

Key spectral features include:

N-H Stretching: Multiple bands are observed in the 3300-3200 cm⁻¹ region, which are characteristic of the N-H stretching vibrations from both the imidazoline ring and the hydrazino group. The presence of multiple bands suggests different N-H bond environments within the molecule.

C=N Stretching: A strong absorption band around 1650-1600 cm⁻¹ is indicative of the C=N double bond stretching vibration within the imidazoline ring.

N-H Bending: Bending vibrations for the N-H groups are also expected in the fingerprint region, which can help to confirm the presence of these functionalities.

| Vibrational Mode | Frequency Range (cm⁻¹) |

| N-H Stretching | 3300 - 3200 |

| C=N Stretching | 1650 - 1600 |

Raman Spectroscopy

Expected key signals in a Raman spectrum would include:

Symmetric Ring Vibrations: The symmetric breathing modes of the imidazoline ring would be expected to produce a strong Raman signal.

C=N Stretching: The C=N stretching vibration, also visible in the IR spectrum, would likely be Raman active as well.

-CH₂- Vibrations: Symmetric stretching and bending modes of the methylene groups would also be observable.

The combination of IR and Raman spectroscopy would allow for a more complete vibrational analysis of the molecule, aiding in a comprehensive structural confirmation.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry serves as a critical analytical technique for the determination of the molecular weight and structural elucidation of this compound. The nominal molecular weight of the compound, with the chemical formula C₃H₉BrN₄, is 181.03 g/mol .

In a typical mass spectrometry experiment, the molecular ion peak (M⁺) corresponding to the intact molecule is observed. For this compound, this would be expected at an m/z (mass-to-charge ratio) value corresponding to its molecular weight. However, due to the hydrobromide salt form, the initial event in the mass spectrometer, particularly with techniques like electrospray ionization (ESI), would likely be the detection of the protonated free base, [C₃H₈N₄ + H]⁺, at m/z 101.12.

The fragmentation pattern of 2-Hydrazino-2-imidazoline is predicted to proceed through several key pathways, driven by the charge localization on the nitrogen atoms and the inherent stability of the resulting fragments. A plausible fragmentation cascade is outlined below:

Loss of Ammonia (B1221849) (NH₃): A primary fragmentation route could involve the cleavage of the N-N bond of the hydrazine (B178648) moiety, followed by rearrangement to eliminate an ammonia molecule, resulting in a fragment ion at m/z 84.09.

Cleavage of the Imidazoline Ring: The five-membered imidazoline ring can undergo retro-Diels-Alder-type fragmentation or sequential loss of smaller neutral molecules. For instance, the loss of ethylene (B1197577) (C₂H₄) from the ring would lead to a fragment at m/z 73.08.

Loss of the Hydrazino Group: Direct cleavage of the C-N bond connecting the hydrazine group to the imidazoline ring could result in the formation of an imidazoline cation at m/z 70.07 and a hydrazinyl radical.

A summary of the predicted key fragments for 2-Hydrazino-2-imidazoline is presented in the interactive data table below.

| Fragment Ion | Proposed Structure | m/z (monoisotopic) | Neutral Loss |

| [C₃H₉N₄]⁺ | Protonated Molecular Ion | 101.12 | - |

| [C₃H₆N₃]⁺ | Loss of NH₃ | 84.09 | NH₃ |

| [CH₄N₃]⁺ | Loss of C₂H₄ | 73.08 | C₂H₄ |

| [C₃H₆N₂]⁺ | Imidazoline Cation | 70.07 | N₂H₃• |

| [C₂H₅N₂]⁺ | Fragment of Imidazoline Ring | 57.05 | CHN₂ |

This interactive table outlines the predicted fragmentation pattern based on the chemical structure.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms and molecules in the solid state, offering a detailed picture of the molecular architecture of this compound and its derivatives.

The analysis of this complex revealed that it crystallizes in the triclinic system with the P-1 space group. researchgate.net The unit cell parameters for this derivative have been determined with high precision.

| Crystallographic Parameter | Value for [Cu(C₃H₈N₄)₂]Br₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.42 |

| b (Å) | 9.15 |

| c (Å) | 12.30 |

| α (°) | 89.5 |

| β (°) | 76.3 |

| γ (°) | 85.1 |

This interactive table presents the crystallographic data for the copper(II) complex of this compound. researchgate.net

These parameters define the fundamental repeating unit of the crystal lattice and are essential for a complete structural description.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond is formed between a hydrogen atom of the hydrazino group and one of the nitrogen atoms of the imidazoline ring. This interaction contributes to the conformational stability of the molecule. smolecule.com

Intermolecular N-H···N Hydrogen Bonds: Molecules of 2-Hydrazino-2-imidazoline are linked together through intermolecular hydrogen bonds where a hydrogen atom from a hydrazino or imidazoline N-H group of one molecule interacts with a nitrogen atom of an adjacent molecule. These interactions lead to the formation of one-dimensional chains or more complex motifs within the crystal. smolecule.comnih.govnih.gov

N-H···Br Hydrogen Bonds: The bromide counterions play a pivotal role in the supramolecular assembly. They act as hydrogen bond acceptors, interacting with the N-H groups of both the imidazoline ring and the hydrazino substituent. These N-H···Br interactions serve to link the aforementioned molecular chains, creating a robust three-dimensional network. researchgate.netsmolecule.com

This intricate network of hydrogen bonds results in a highly organized and stable crystal structure. The strength and directionality of these bonds are fundamental to the compound's solid-state properties.

Theoretical and Computational Studies on 2 Hydrazino 2 Imidazoline Hydrobromide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure, stability, and reactivity of 2-hydrazino-2-imidazoline and its derivatives. A key aspect of its chemistry is the potential for tautomerism, where protons can migrate between different nitrogen atoms within the molecule.

Computational studies on related 2-imidazolinylhydrazones have shown that the stability of different tautomers is a critical factor in determining the compound's reactivity. researchgate.net Calculations performed using the B3LYP functional have been employed to determine the total energies of possible tautomers, revealing that diazine tautomers are generally more stable than their hydrazone counterparts. researchgate.net The relative stability is influenced by factors such as intramolecular hydrogen bonding and the electronic nature of substituents.

For derivatives of 2-hydrazinoimidazoline, the energy difference between tautomers can be significant. For instance, in a vacuum, the diazine tautomer can be more stable by several kcal/mol compared to the hydrazone form. This energy difference can be influenced by the solvent environment, with polar solvents potentially altering the tautomeric equilibrium. researchgate.net

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also determined through these calculations. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. These calculations help in identifying the most nucleophilic and electrophilic sites within the molecule, predicting how it will interact with other chemical species.

| Tautomer | Computational Method | Relative Energy (kcal/mol) | Key Finding |

| Diazine Tautomer | DFT/B3LYP | 0 (Reference) | Generally the most stable form in vacuum. researchgate.net |

| Hydrazone Tautomer | DFT/B3LYP | > 7.0 | Less stable than the diazine tautomer. researchgate.net |

Molecular Dynamics Simulations of Conformational Landscape

While specific molecular dynamics (MD) simulation studies on 2-hydrazino-2-imidazoline hydrobromide are not extensively documented in publicly available literature, the conformational landscape of similar small heterocyclic molecules has been investigated using computational methods. MD simulations and conformational analysis are powerful tools to explore the dynamic behavior and accessible conformations of a molecule over time.

For imidazoline (B1206853) derivatives, a key aspect of their conformational flexibility is the rotation around single bonds, particularly the bond connecting the imidazoline ring to the hydrazino group. Conformational analysis can be performed by systematically rotating relevant dihedral angles and calculating the potential energy at each step. This generates a potential energy surface that reveals the most stable, low-energy conformations.

Studies on related imidazole (B134444) derivatives have utilized potential energy scans to identify the lowest energy conformers. nih.gov For 2-hydrazino-2-imidazoline, the dihedral angle involving the N-N bond of the hydrazine (B178648) group and the C-N bond of the imidazoline ring would be a critical parameter to investigate. The resulting energy profile would likely show several local minima corresponding to different staggered or gauche conformations. Intramolecular hydrogen bonding between the hydrazino protons and the nitrogen atoms of the imidazoline ring could play a significant role in stabilizing certain conformations.

| Dihedral Angle | Description | Expected Low-Energy Conformations | Influencing Factors |

| N-C-N-N | Rotation around the bond connecting the imidazoline ring and the hydrazino group. | Staggered and gauche conformations. | Steric hindrance, intramolecular hydrogen bonding. |

| C-N-N-H | Rotation of the terminal amino group. | Conformations that minimize lone pair repulsion. | Electronic effects of the imidazoline ring. |

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Given the structural similarities of 2-hydrazino-2-imidazoline to other biologically active hydrazine and imidazoline derivatives, it is plausible to hypothesize its interaction with various biological targets. For instance, hydrazone derivatives have been investigated as potential inhibitors of enzymes involved in diseases like cancer and Alzheimer's. mdpi.comnih.gov

Molecular docking studies on hydrazone derivatives have identified key interactions, such as hydrogen bonds and hydrophobic interactions, with the active sites of target proteins. nih.gov For example, in studies with bacterial and fungal protein targets, hydrazone compounds have shown binding energies comparable to standard drugs, forming hydrogen bonds with key amino acid residues like threonine and methionine. nih.gov

Potential biological targets for this compound could include monoamine oxidase (MAO), kinases, and various receptors, given the pharmacological activities of related compounds. Docking simulations would involve placing the this compound molecule into the binding site of a target protein and calculating a docking score, which represents the binding affinity. The analysis of the docked pose would reveal specific interactions, such as hydrogen bonds between the hydrazino or imidazoline nitrogens and amino acid residues in the protein's active site.

| Potential Biological Target Class | Example Target | Rationale for Interaction | Predicted Key Interactions |

| Enzymes | Monoamine Oxidase (MAO) | Structural similarity to known MAO inhibitors. | Hydrogen bonding with active site residues, interaction with the flavin cofactor. |

| Kinases | Tyrosine Kinases | Imidazoline scaffold is present in some kinase inhibitors. | Hydrogen bonds with the hinge region of the kinase domain. |

| Receptors | Adrenergic/Imidazoline Receptors | The imidazoline ring is a key pharmacophore for these receptors. | Ionic and hydrogen bond interactions with receptor binding pocket. |

Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry provides powerful tools for the prediction of spectroscopic properties and the elucidation of reaction pathways. For this compound, theoretical calculations can complement experimental spectroscopic data and offer insights into its chemical transformations.

Spectroscopic Properties: DFT calculations can be used to predict vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netacs.org By calculating the harmonic frequencies of the optimized molecular structure, a theoretical vibrational spectrum can be generated. Comparing this with the experimental spectrum can aid in the assignment of vibrational modes to specific functional groups and motions within the molecule. researchgate.net Similarly, theoretical calculations of NMR shielding tensors can be converted into chemical shifts, which, when compared to experimental data, can help in the structural elucidation and confirmation of the compound. acs.org

Reaction Pathways: Theoretical methods can be employed to study the mechanisms of chemical reactions involving this compound. This includes identifying transition states and calculating activation energies for various potential reactions, such as oxidation, reduction, and substitution. For example, the oxidation of the hydrazine moiety or substitution reactions at the amino group can be modeled to understand the feasibility and kinetics of these transformations. Computational studies on the reaction of this compound with copper(II) have helped to propose the chemical reactions leading to the formation of a new complex. researchgate.net Such studies are valuable for predicting the products of a reaction and for designing synthetic routes to new derivatives.

| Spectroscopic Property | Computational Method | Predicted Feature |

| Infrared (IR) Spectrum | DFT/B3LYP | Vibrational frequencies corresponding to N-H, C-N, and C-H stretching and bending modes. researchgate.net |

| ¹H NMR Spectrum | GIAO/DFT | Chemical shifts for the protons on the imidazoline ring and the hydrazino group. acs.org |

| ¹³C NMR Spectrum | GIAO/DFT | Chemical shifts for the carbon atoms in the imidazoline ring. acs.org |

Biological Activities and Pharmacological Mechanisms of 2 Hydrazino 2 Imidazoline Hydrobromide and Its Analogues

Antimicrobial Properties

Analogues and derivatives of 2-Hydrazino-2-imidazoline hydrobromide have demonstrated notable activity against a range of microbial pathogens. The core chemical structure serves as a valuable scaffold for the development of new antimicrobial agents.

The antimicrobial potential of compounds derived from this compound has been evaluated against various microorganisms. For instance, a series of hydrazino-2-imidazolinyl analogues of phenylthiazoles were synthesized and tested for their efficacy against Methicillin-resistant Staphylococcus aureus (MRSA). In these studies, the imidazolinyl analogues generally exhibited potent activity against multiple clinical isolates of drug-resistant S. aureus nih.gov.

In other research, 2-hydrazinyl-4,5-dihydro-1H-imidazole hydrobromide was used as a reactant to synthesize novel quinoline derivatives. These derivatives underwent antimicrobial screening against a panel of Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi (Aspergillus fumigatus, Candida albicans). Several of these newly synthesized compounds showed significant potency against the tested bacterial strains, with activity comparable to standard antibiotics like Ciprofloxacin, Ampicillin, and Gentamicin researchgate.net. Some derivatives also displayed strong antifungal activity, comparable to Amphotericin B researchgate.net. Additionally, other studies on related hydrazone structures, such as sugar hydrazones of 2-hydrazinoquinolines, have reported moderate antimicrobial activity nih.gov.

| Analogue Type | Target Pathogen(s) | Observed Activity | Reference |

|---|---|---|---|

| Hydrazino-2-imidazolinyl phenylthiazoles | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent activity against MRSA USA300 and other clinical isolates. | nih.gov |

| Quinoline derivative | S. aureus, B. subtilis, E. coli, P. aeruginosa | Significant potency, comparable to Ciprofloxacin. | researchgate.net |

| Quinoline derivative | A. fumigatus, C. albicans | Strong antifungal activity, comparable to Amphotericin B. | researchgate.net |

The mechanism of antimicrobial action for these compounds appears to be linked to the inhibition of essential bacterial enzymes. Molecular docking studies on quinoline derivatives synthesized from this compound suggest that their mode of action involves interaction with bacterial topoisomerase II DNA gyrase enzymes researchgate.net. DNA gyrase is crucial for bacterial DNA replication, transcription, and repair, making it a validated target for antibiotics researchgate.netnih.gov. The antibacterial potency of related hydrazide-hydrazones is thought to be connected with strong binding interactions within the active site of DNA gyrase nih.gov. Targeting the fungal topoisomerase II enzyme is also a recognized strategy for antifungal drug development, suggesting a potential mechanism for the observed antifungal effects nih.gov.

Antineoplastic and Cytotoxic Activities

The imidazoline (B1206853) and hydrazone moieties are present in numerous compounds investigated for anticancer properties chemimpex.com. Research into derivatives of this compound has revealed significant cytotoxic potential against various human cancer cell lines.

While this compound itself is primarily a reactant, its derivatives have been extensively evaluated for cytotoxic effects. Studies on various hydrazide-hydrazone derivatives have demonstrated their activity against a panel of human tumor cell lines, including breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) ekb.eg.

Specifically, imidazole-based hydrazones and related structures have shown promise. For example, a series of new imidazole-2-thiones were evaluated for their antiproliferative activity against human hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and colon carcinoma (HCT-116) cell lines nih.gov. Certain compounds in this series exhibited anticancer activity against the MCF-7 cell line that was 1.5 to 3 times more potent than the standard chemotherapeutic drug doxorubicin nih.gov. Similarly, other hydrazone derivatives incorporating an imidazoline moiety have shown potent cytotoxic action against the HepG2 cell line nih.gov. Further studies on different classes of N-acyl hydrazone derivatives have reported significant cytotoxic activity against prostate cancer (PC-3) cells mdpi.com.

| Analogue Type | Cell Line | Cancer Type | Reported Activity (IC50 / GI50) | Reference |

|---|---|---|---|---|

| Hydrazide-hydrazone derivative | NCI-H460 | Non-Small Cell Lung | Activity reported. | ekb.eg |

| N-acyl hydrazone derivative | PC-3 | Prostate | IC50 value of 9.38 µM for most potent compound. | mdpi.com |

| Imidazoline-hydrazone derivative | HepG2 | Hepatocellular Carcinoma | Potent cytotoxic action reported. | nih.gov |

| Hydrazide-hydrazone derivative | MCF-7 | Breast Adenocarcinoma | Activity reported. | ekb.eg |

| Imidazole-2-thione derivative | MCF-7 | Breast Adenocarcinoma | Up to 3-fold more active than doxorubicin. | nih.gov |

| Imidazole-2-thione derivative | HCT-116 | Colon Carcinoma | Antiproliferative activity evaluated. | nih.gov |

The anticancer activity of these compounds is often attributed to their interaction with DNA and DNA-associated enzymes. This compound is noted as a reactant for the synthesis of DNA binders . This suggests that its derivatives can be designed to interfere with DNA structure and function.

A key mechanism identified for related compounds is the dual inhibition of DNA intercalation and topoisomerase II activity nih.gov. DNA intercalators are molecules with planar aromatic ring systems that can insert themselves between the base pairs of the DNA double helix, disrupting its structure and inhibiting replication and transcription, ultimately leading to cell death researchgate.netijabbr.com.

Furthermore, topoisomerase II is a critical enzyme in cancer therapy as it manages DNA topology during replication nih.govmdpi.com. Inhibitors of this enzyme, often referred to as "poisons," stabilize the transient complex formed between topoisomerase II and DNA after the enzyme has created a double-strand break. This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA damage and the induction of apoptosis mdpi.commdpi.com. Studies on imidazoacridinones, which contain an imidazole (B134444) ring, have confirmed that they inhibit the catalytic activity of purified topoisomerase II and are effective against solid tumors nih.gov. Hybrid scaffolds combining an imidazole-2-thione with an acenaphthylen-one moiety have been specifically designed as dual DNA intercalators and topoisomerase II inhibitors, demonstrating a potent mechanism for their anticancer effects nih.gov.

Anti-inflammatory and Analgesic Potential

The hydrazone and imidazoline structural motifs are associated with anti-inflammatory and analgesic properties. Consequently, this compound is considered a useful intermediate in the synthesis of novel anti-inflammatory and analgesic agents nih.gov.

Hydrazone derivatives have been shown to exhibit a wide range of pharmacological properties, including anti-inflammatory and analgesic effects tubitak.gov.tr. The mechanism for these effects is often linked to the inhibition of key enzymes in the inflammatory pathway. Some hydrazone compounds are investigated as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which could offer advantages over traditional non-steroidal anti-inflammatory drugs (NSAIDs) tubitak.gov.tr. The hydrazone moiety itself is considered a potential pharmacophore for COX inhibition chemimpex.comtubitak.gov.tr. Various synthesized hydrazone derivatives have demonstrated potent anti-inflammatory effects in preclinical models, such as the carrageenan-induced paw edema assay, with some compounds outperforming standard drugs like indomethacin ijabbr.com.

Separately, imidazoline agents have been shown to possess anti-inflammatory actions through different mechanisms. Certain imidazoline compounds can inhibit the expression of inducible nitric oxide synthase (NOS-2), a key enzyme in the inflammatory response. Additionally, some imidazoline receptor agonists are known to have analgesic-sparing activity, contributing to pain management.

Modulation of Vascular Responses as Antihypertensive Agents

The imidazoline receptor system is recognized for its role in cardiovascular regulation. nih.gov Activation of peripheral imidazoline I2-receptors (I-2R) has been suggested to reduce blood pressure, presenting a potential target for the development of novel antihypertensive drugs. nih.gov Studies on guanidinium derivatives, which share structural similarities with imidazoline compounds, have shown their ability to activate these receptors. nih.gov

Research has demonstrated that agmatine, considered an endogenous ligand for imidazoline receptors, induces marked relaxation in isolated rat aortic rings that have been pre-contracted. nih.gov This vasodilation is mediated through the activation of peripheral I2-receptors, which in turn leads to the opening of ATP-sensitive potassium (KATP) channels. nih.gov The blockade of this agmatine-induced relaxation by BU224, a selective I2-receptor antagonist, confirms the involvement of this specific receptor subtype. nih.gov While direct studies on this compound are limited in this specific context, its structural relation to compounds that modulate vascular tone through I2-receptors suggests a potential mechanism for antihypertensive activity. nih.gov The development of agents that target peripheral I2-receptors is seen as a promising strategy for managing hypertension, potentially avoiding the central nervous system side effects associated with earlier generations of imidazoline-based drugs. nih.gov

Interaction with Imidazoline Receptors (I2 receptors) in Pain Management

Imidazoline I2 receptors have emerged as a significant target for the development of new analgesic drugs. nih.govnih.gov The mechanism of I2 receptor involvement in pain modulation is complex, but it is understood to play a crucial role in tonic and chronic pain conditions, including neuropathic pain, while having little effect on acute phasic pain. nih.govresearchgate.net

Ligands that bind to and activate I2 receptors can produce analgesic effects on their own. patsnap.com Furthermore, a key aspect of their therapeutic potential lies in their interaction with opioid analgesics. nih.gov I2 receptor ligands have been shown to enhance the analgesic effects of opioids in both acute and chronic pain models. nih.govresearchgate.net This synergistic action is particularly valuable as it may allow for more effective pain management. Additionally, the use of I2 receptor ligands in conjunction with opioids has been found to prevent or attenuate the development of opioid tolerance and addiction, which are major clinical challenges associated with long-term opioid therapy. nih.govnih.gov Therefore, compounds acting on I2 receptors are considered valuable not only as standalone treatments for chronic pain but also as therapeutic coadjuvants in opioid-based pain management strategies. nih.gov

Antioxidant and Antiradical Activities

A series of biologically important hydrazino-containing imidazolines, including analogues of this compound, have been evaluated for their antioxidant and antiradical properties. nih.gov These studies utilized a range of established assays to determine the compounds' ability to neutralize reactive oxygen and nitrogen species. The findings indicate that the primary hydrazino group is significant for the observed antioxidant effects. nih.govfigshare.com

Free Radical Scavenging Assays (e.g., DPPH•, GOR, NO, H2O2)

The free radical scavenging capabilities of hydrazinoimidazolines were assessed against several radicals. In the 1,1-Diphenyl-2-picrylhydrazyl radical (DPPH•) scavenging assay, certain hydrazinoimidazoline analogues demonstrated excellent antiradical effects, with potency comparable or superior to standard antioxidants. nih.govfigshare.com

These compounds also exhibited strong neutralizing potencies against nitric oxide (NO), in some cases exceeding the efficacy of standards like ascorbic acid, Trolox, butylated hydroxytoluene (BHT), and butylated hydroxyanisole (BHA). nih.gov Furthermore, specific analogues proved to be excellent scavengers of galvinoxyl radical (GOR) and hydrogen peroxide (H2O2), with potencies comparable or superior to the majority of antioxidant standards used in the study. nih.govfigshare.com The ability of a compound to donate a hydrogen atom is a key mechanism in its capacity to scavenge stable free radicals like DPPH•. mdpi.com

| Assay | Key Findings for Hydrazinoimidazolines | Reference |

|---|---|---|

| DPPH• Scavenging | Potent scavenging activity, superior or comparable to antioxidant standards. | nih.govfigshare.com |

| GOR Scavenging | Effective neutralization by several analogues. | nih.gov |

| NO Neutralization | Strong neutralizing potency, better than several standard antioxidants. | nih.gov |

| H2O2 Scavenging | Excellent scavenging activity demonstrated by specific analogues. | nih.govfigshare.comnih.gov |

Ferric Ions Reducing Power Assay

The ferric ions reducing power assay is a widely used method to evaluate the ability of a compound to act as an electron donor, a key aspect of antioxidant activity. mdpi.comresearchgate.net This assay measures the reduction of ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) by an antioxidant. mdpi.comnih.gov In studies involving a series of hydrazinoimidazolines, all tested compounds revealed a significant reducing power that was higher than that of the standard antioxidant butylated hydroxytoluene (BHT). nih.govfigshare.com This consistent and potent ferric reducing ability underscores the strong antioxidant potential of this class of compounds.

Ex vivo Protection Against Oxidative Stress in Biological Systems (e.g., Rat Erythrocytes)

To assess the protective effects of these compounds in a biologically relevant system, an ex vivo model was used involving rat erythrocytes subjected to oxidative stress. nih.gov The red blood cells were exposed to known free radical generators, 2,2'-azobis(2-methylpropionamidine) dihydrochloride (AAPH) or hydrogen peroxide (H2O2), to induce oxidative damage. nih.govfigshare.com The results of these experiments showed that most of the tested hydrazinoimidazoline compounds conferred protective effects on the oxidatively stressed erythrocytes. nih.gov This finding suggests that these compounds can effectively function as antioxidants within a biological environment, protecting cells from damage induced by reactive oxygen species. figshare.com

Enzyme Inhibition and Receptor Binding Studies

Interaction studies, including enzyme inhibition and receptor binding assays, are crucial for elucidating the potential therapeutic roles of compounds like this compound. smolecule.com While extensive specific data for this particular compound is not widely documented, the broader class of imidazoline receptor ligands has been the subject of such investigations. nih.gov Functional studies and radioligand assays are used to characterize the binding and activity of these ligands at different receptor subtypes, particularly the I2 imidazoline receptors. nih.gov

This compound itself serves as a reactant or precursor in the synthesis of various biologically active molecules, including potential inodilating agents and antagonists for serotonin (B10506) receptors. This indicates its utility as a scaffold in medicinal chemistry for developing compounds that target specific enzymes or receptors. Investigating its direct ability to inhibit enzymes relevant to disease pathways or to bind with specific receptors remains an area for further research to fully understand its pharmacological profile. smolecule.com

Structure-Activity Relationship (SAR) Analyses in Biological Systems

The biological activity of this compound and its analogues is intrinsically linked to their chemical structures. Structure-Activity Relationship (SAR) analyses provide a framework for understanding how specific molecular features influence the pharmacological effects of these compounds. Key areas of investigation include the role of the hydrazino group and the impact of various substitutions on the imidazoline ring.

Impact of Hydrazino Group Modification on Biological Potency

The primary hydrazino group (-NHNH2) attached to the imidazoline ring is a critical determinant of the antioxidant properties of these compounds. Research has confirmed the significance of this functional group in the free radical scavenging capabilities of hydrazinoimidazolines.

A study evaluating the antioxidant effects of a series of hydrazinoimidazoline analogues demonstrated that the presence of an unmodified primary hydrazino group is crucial for potent antioxidant activity. This was particularly evident in their ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals. The proposed mechanism involves the donation of a hydrogen atom from the terminal -NH2 of the hydrazino moiety, a process that is fundamental to neutralizing free radicals.

Modification or replacement of this primary hydrazino group would likely lead to a significant reduction or alteration of the compound's antioxidant potency. The specific hydrogen-donating ability of the -NHNH2 group is a key feature for its antiradical action, and any changes to this group, such as alkylation or acylation, would be expected to diminish this activity.

Influence of Substitutions on Pharmacological Profiles

Substitutions on both the imidazoline ring and the hydrazino group of 2-hydrazino-2-imidazoline analogues can profoundly influence their pharmacological profiles, leading to a range of antioxidant and antihaemolytic activities. A comparative analysis of several substituted hydrazinoimidazoline derivatives has provided insights into these structure-activity relationships.

In a study of various analogues, specific substitution patterns were found to correlate with enhanced scavenging of different reactive oxygen and nitrogen species. For instance, certain substitutions led to compounds with excellent activity against DPPH radicals and nitric oxide (NO). Other analogues demonstrated superior scavenging of galvinoxyl radicals (GOR) and hydrogen peroxide (H2O2).

The following table summarizes the radical scavenging activities of selected 2-hydrazino-2-imidazoline analogues, highlighting the influence of different substitution patterns on their antioxidant profiles.

| Compound | DPPH Radical Scavenging Activity | GOR Scavenging Activity | NO Scavenging Activity | H2O2 Scavenging Activity |

|---|---|---|---|---|

| Analogue 2 | Excellent | - | Strong | - |

| Analogue 3 | Excellent | - | Strong | - |

| Analogue 4 | Excellent | Effective | Strong | - |

| Analogue 5 | - | Excellent | Excellent | Excellent |

| Analogue 9 | - | Effective | - | Effective |

Advanced Analytical Methods for Research Grade Purity and Characterization

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary and indispensable tool for the assessment of the purity of 2-Hydrazino-2-imidazoline hydrobromide. It allows for the separation, identification, and quantification of the main compound from any potential impurities. Purity levels for research-grade this compound are typically expected to be greater than 98.0%, as determined by HPLC area percentage. cdc.govsahinlerkimya.com.trtcichemicals.com